N-cycloheptyl-N'-(2,4-difluorophenyl)oxamide
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Overview
Description
“N-cycloheptyl-N’-(2,4-difluorophenyl)oxamide” is a compound with the molecular formula C15H18F2N2O2 and a molecular weight of 296.318 . It is intended for research use only.
Molecular Structure Analysis
The compound has a complexity of 371, with 2 rotatable bonds. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors. The topological polar surface area is 58.2, and it has 21 heavy atoms .Physical And Chemical Properties Analysis
The compound has an XLogP3-AA value of 3.4, indicating its lipophilicity . The exact mass and monoisotopic mass are both 296.13363415 .Scientific Research Applications
Catalysis and Chemical Synthesis
N-cycloheptyl-N'-(2,4-difluorophenyl)oxamide derivatives have been explored in the context of catalysis and the synthesis of complex molecules. For example, catalysts derived from similar structures have been shown to promote selective hydrogenation reactions, highlighting the importance of these compounds in the production of intermediates for the chemical and pharmaceutical industries. Such catalysts offer high activity and selectivity under mild conditions, showcasing their potential in sustainable chemical processes (Wang et al., 2011).
Coordination Chemistry
In coordination chemistry, N,N'-substituted oxamides, closely related to N-cycloheptyl-N'-(2,4-difluorophenyl)oxamide, have been utilized to design polynuclear complexes with tailored nuclearities. These compounds serve as versatile ligands due to their ability to undergo easy cis-trans isomerization and to stabilize high oxidation states in transition metal ions, which is crucial for the development of advanced materials and catalytic systems (Ruiz et al., 1999).
Materials Science
In the field of materials science, derivatives of N-cycloheptyl-N'-(2,4-difluorophenyl)oxamide have been explored for their potential in creating high-performance electrofluorochromic devices. The integration of these compounds into polymeric systems has been demonstrated to enhance the fluorescence contrast ratio and response time of the devices, suggesting their utility in the development of advanced optical and electronic materials (Cheng et al., 2018).
Synthesis of Heterocyclic Compounds
The synthesis of highly functionalized heterocyclic compounds, such as cyclohepta[b]indoles, has been facilitated by methodologies employing N-cycloheptyl-N'-(2,4-difluorophenyl)oxamide analogs. These methods leverage the unique reactivity of these compounds to construct complex molecular architectures, demonstrating their significance in organic synthesis (He et al., 2014).
Safety And Hazards
properties
IUPAC Name |
N-cycloheptyl-N'-(2,4-difluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O2/c16-10-7-8-13(12(17)9-10)19-15(21)14(20)18-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHCOSRDRWSGTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cycloheptyl-N2-(2,4-difluorophenyl)oxalamide |
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